molecular formula C6H10 B13579417 Cyclopropane, 1-ethenyl-1-methyl- CAS No. 16906-27-7

Cyclopropane, 1-ethenyl-1-methyl-

Cat. No.: B13579417
CAS No.: 16906-27-7
M. Wt: 82.14 g/mol
InChI Key: IVEZRSRZCUPBIF-UHFFFAOYSA-N
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Description

Cyclopropane, 1-ethenyl-1-methyl- is an organic compound with the molecular formula C(_6)H(_10). It is a derivative of cyclopropane, characterized by the presence of an ethenyl group (vinyl group) and a methyl group attached to the cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Vinylation of Cyclopropane: : One common method involves the vinylation of cyclopropane using vinyl halides in the presence of a strong base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of a hydrogen atom on the cyclopropane ring with a vinyl group.

  • Grignard Reaction: : Another synthetic route involves the reaction of cyclopropylmethyl magnesium bromide with acetylene. This Grignard reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of Cyclopropane, 1-ethenyl-1-methyl- often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel are commonly used to facilitate the vinylation reactions. The process is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Cyclopropane, 1-ethenyl-1-methyl- can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone. These reactions often lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. The reduction process converts the ethenyl group to an ethyl group, resulting in the formation of 1-ethyl-1-methylcyclopropane.

  • Substitution: : The compound can undergo various substitution reactions, particularly nucleophilic substitutions. Common reagents include halogens and organometallic compounds, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, ozone.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Substituting Agents: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: 1-Ethyl-1-methylcyclopropane.

    Substitution: Halogenated or alkylated cyclopropane derivatives.

Scientific Research Applications

Chemistry

In chemistry, Cyclopropane, 1-ethenyl-1-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of ring strain and reactivity, making it a valuable compound in synthetic organic chemistry.

Biology

While not commonly used directly in biological studies, derivatives of this compound are investigated for their potential biological activity. The cyclopropane ring is a structural motif found in various bioactive molecules, prompting research into its biological applications.

Medicine

In medicinal chemistry, derivatives of Cyclopropane, 1-ethenyl-1-methyl- are explored for their potential as pharmaceutical agents. The compound’s reactivity allows for the modification of its structure to enhance biological activity and selectivity.

Industry

Industrially, this compound is used in the production of polymers and other materials. Its reactivity with various monomers makes it a useful component in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropane, 1-ethenyl-1-methyl- involves its interaction with various molecular targets through its reactive functional groups. The ethenyl group can participate in addition reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions are mediated by the compound’s ability to form stable intermediates and transition states, facilitating its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane, 1-methyl-1-(1-methylethenyl)-: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    Cyclopropane, 1-ethyl-1-methyl-: Another derivative with an ethyl group instead of an ethenyl group, affecting its chemical behavior and uses.

Uniqueness

Cyclopropane, 1-ethenyl-1-methyl- is unique due to the presence of both a vinyl group and a methyl group on the cyclopropane ring. This combination of substituents imparts distinct reactivity patterns, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

16906-27-7

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

IUPAC Name

1-ethenyl-1-methylcyclopropane

InChI

InChI=1S/C6H10/c1-3-6(2)4-5-6/h3H,1,4-5H2,2H3

InChI Key

IVEZRSRZCUPBIF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C=C

Origin of Product

United States

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